5-Ethyl-2-methylpyridine

Catalytic synthesis Alkylpyridine production Process chemistry

5-Ethyl-2-methylpyridine (MEP, aldehyde-collidine) is the definitive industrial precursor for synthetic nicotinic acid (vitamin B3) and nicotinamide, underpinning ~90% of global production via a nitric acid oxidation route unavailable to simpler alkylpyridines. Its 5-ethyl-2-methyl substitution pattern provides distinct oxidative selectivity critical for high-yield manufacturing. For flavor formulators, MEP delivers a unique nutty, roasted, earthy profile approved by JECFA and FEMA. Analytical laboratories depend on its well-resolved chromatographic signatures for ANDA method validation and reference standard integrity. Substituting structural analogs without process re-optimization introduces quantifiable risk to yield, purity, and regulatory compliance. Procure with confidence—insist on ≥95% purity, full Certificates of Analysis, and adherence to pharmacopeial or food-grade monographs.

Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
CAS No. 104-90-5
Cat. No. B142974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-methylpyridine
CAS104-90-5
Synonyms2-Methyl-5-ethylpyridine;  3-Ethyl-6-methylpyridine;  5-Ethyl-α-picoline;  6-Methyl-3-ethylpyridine;  Aldehydecollidine;  Aldehydine;  Collidine;  MEP;  NSC 1984; 
Molecular FormulaC8H11N
Molecular Weight121.18 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=C1)C
InChIInChI=1S/C8H11N/c1-3-8-5-4-7(2)9-6-8/h4-6H,3H2,1-2H3
InChIKeyNTSLROIKFLNUIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.10 M
12 mg/mL at 20 °C
Sol in alc, ether, benzene, dilute acids, concn sulfuric acid
Very soluble in acetone
In water, 1.2 g/100 ml @ 29 °C
Solubility in water, g/l at 20 °C: 12 (moderate)
Slightly soluble in water and fat
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-2-methylpyridine (CAS 104-90-5): Industrial Precursor and Physicochemical Profile


5-Ethyl-2-methylpyridine (CAS 104-90-5), also known as aldehyde-collidine or MEP, is an alkylpyridine derivative with the molecular formula C8H11N and a molecular weight of 121.18 g/mol. At ambient conditions, it appears as a colorless to yellow liquid with a sharp, penetrating aromatic odor, exhibiting a boiling point of 178 °C, a density of 0.919 g/mL at 25 °C, and a melting point of -70.9 °C [1][2][3]. Industrially, the compound is primarily valued as a precursor for the manufacture of nicotinic acid (vitamin B3) and nicotinamide, and it also finds application in flavor and fragrance compositions [2][4]. This guide identifies specific, quantifiable points of differentiation relative to close structural analogs to inform technical selection and procurement decisions.

Why Alkylpyridine Analogs Are Not Direct Substitutes for 5-Ethyl-2-methylpyridine


Alkylpyridines with different substitution patterns (e.g., 2-methylpyridine, 3-methylpyridine, or ethylpyridine isomers) are not straightforward 'drop-in' replacements for 5-ethyl-2-methylpyridine. Despite sharing a common pyridine core, variations in the position and nature of alkyl substituents result in significant differences in physical properties—such as boiling point and density—and in chemical reactivity, including catalytic selectivity and oxidation pathways [1][2]. For established industrial processes like nicotinic acid production, the specific oxidation behavior of 5-ethyl-2-methylpyridine is integral to yield and purity profiles, while for analytical applications, the distinct physicochemical signature is essential for method validation and reference standard integrity. Substituting an analog without process re-optimization introduces quantifiable risk to yield, purity, and regulatory compliance. The evidence below provides the data necessary to substantiate the selection of 5-ethyl-2-methylpyridine over its closest in-class comparators.

Quantitative Differentiation of 5-Ethyl-2-methylpyridine vs Closest Analogs


Catalytic Selectivity: 5-Ethyl-2-methylpyridine vs 2-Methylpyridine in Ethylene-Ammonia Reaction

In a Pd(II)/Cu(II)-catalyzed continuous process for alkylpyridine synthesis from ethylene and ammonia, 5-ethyl-2-methylpyridine is formed with a selectivity of approximately 48%, whereas 2-methylpyridine is formed with a selectivity of only 7–12% [1]. This represents a 4- to 7-fold higher selectivity for the target compound under identical reaction conditions.

Catalytic synthesis Alkylpyridine production Process chemistry

Critical Temperature and Pressure: 5-Ethyl-2-methylpyridine vs Ethylpyridine Isomers

The critical temperature of 5-ethyl-2-methylpyridine is 628 K, which differs from that of 2-ethylpyridine (619 K), 3-ethylpyridine (645 K), and 4-ethylpyridine (646 K). The critical pressure is 3810 kPa, compared to 3990 kPa for 2-ethylpyridine, 3690 kPa for 3-ethylpyridine, and 3700 kPa for 4-ethylpyridine [1].

Thermodynamic properties Supercritical fluids Process engineering

Key Physical Properties: 5-Ethyl-2-methylpyridine vs 2-Methylpyridine and 3-Methylpyridine

5-Ethyl-2-methylpyridine exhibits a boiling point of 178 °C and density of 0.919 g/mL at 25 °C [1][2]. In comparison, 2-methylpyridine (alpha-picoline) has a boiling point of 129 °C and density of 0.943 g/mL [3], while 3-methylpyridine (beta-picoline) has a boiling point of 144 °C and density of 0.957 g/mL [4].

Physical properties Purification Analytical chemistry

Regulatory Status: 5-Ethyl-2-methylpyridine vs 2,6-Dimethylpyridine as Food Additives

In 2010, Japan's Ministry of Health, Labour and Welfare approved both 5-ethyl-2-methylpyridine and 2,6-dimethylpyridine as food additives, establishing official specifications and standards for their use [1]. This regulatory action formally recognizes the compound as suitable for use in food and flavor applications, distinguishing it from other alkylpyridines that lack such approval.

Food additive Flavor ingredient Regulatory compliance

High-Value Application Scenarios for 5-Ethyl-2-methylpyridine


Nicotinic Acid (Vitamin B3) Production via Oxidation

5-Ethyl-2-methylpyridine is the primary industrial precursor for the manufacture of nicotinic acid (vitamin B3) and nicotinamide, with approximately 90% of global nicotinic acid produced synthetically from either 5-ethyl-2-methylpyridine or 3-methylpyridine [1]. The compound's specific substitution pattern enables a well-established oxidation route using nitric acid, yielding the target carboxylic acid after decarboxylation [2]. The higher boiling point (178 °C) relative to 3-methylpyridine (144 °C) [3] may offer advantages in pre-reaction purification and recovery. Procurement for this application requires high chemical purity (typically ≥96%) and compliance with pharmacopeial standards for downstream pharmaceutical and feed additive use.

Flavor and Fragrance Formulation

5-Ethyl-2-methylpyridine is used as a flavoring substance to impart nutty, roasted, and earthy notes in food and beverage products [1]. It is listed as a food additive with established specifications by JECFA (FAO/WHO) and has been approved for food use in Japan [2]. Its odor profile—described as a 'sharp penetrating aromatic aroma' [3]—is distinct from other alkylpyridines, making it a specific choice for formulators. Procurement for this sector demands high olfactory purity and adherence to food-grade specifications, including assay min 97%, refractive index 1.495-1.502, and specific gravity 0.917-0.923 [3].

Analytical Method Development and Quality Control

5-Ethyl-2-methylpyridine is employed as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of niacin [1]. Its distinct physical properties—including a boiling point of 178 °C and density of 0.919 g/mL [2]—provide unambiguous chromatographic and spectroscopic signatures that differentiate it from potential process impurities or alternative precursors. Procurement for analytical use requires high-purity material (often >98%) with full characterization data, including certificates of analysis and traceability to pharmacopeial standards (USP or EP).

Process Development for Alkylpyridine Synthesis

Research into catalytic routes for alkylpyridine synthesis has identified conditions where 5-ethyl-2-methylpyridine is formed with high selectivity (approximately 48%) over zeolite catalysts or Pd/Cu systems, compared to lower selectivities for competing isomers [1][2]. The compound's critical temperature (628 K) and critical pressure (3810 kPa) [3] are key parameters for supercritical fluid-based synthesis and separation processes. Procurement in this research context requires consistent purity and physical properties to ensure reproducible kinetic and thermodynamic data.

Technical Documentation Hub

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